N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
This compound is a thiazolidinone derivative featuring a 5Z-configured 4-chlorophenylmethylene group, a 2-sulfanylidene (thioxo) moiety, and an N-acetylated acetamide side chain. The 4-chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic enzyme pockets.
Properties
IUPAC Name |
N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-3-5-11(15)6-4-10/h3-7H,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEFVPMVNLYHAB-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The chlorophenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a broader class of 2-thioxo-4-thiazolidinone derivatives. Key analogs and their properties are summarized below:
Notes:
- The 4-chlorophenylmethylene group (as in Compound 9 and the main compound) correlates with higher yields (e.g., 90% for Compound 9 vs. 58% for nitro-furyl derivatives) .
- Electron-withdrawing groups (e.g., nitro in Compound 13) reduce thermal stability (lower melting points) compared to electron-donating groups (e.g., methoxy in Compound 9) .
Crystallographic and Computational Analysis
- Crystallography : Tools like SHELX and ORTEP are used to resolve Z/E configurations and hydrogen-bonding networks. For example, (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () forms intermolecular hydrogen bonds via hydroxyl and thioxo groups .
- Hydrogen Bonding : The main compound’s thioxo and acetyl groups likely participate in C=O···H–N and C=S···H–C interactions, influencing solubility and crystal packing .
Biological Activity
N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidinone ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of 316.76 g/mol. The IUPAC name reflects its structural complexity, indicating multiple functional groups that contribute to its biological properties.
Biological Activities
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds in the thiazolidinone family exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes.
2. Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing therapies for inflammatory diseases.
3. Anticancer Potential
The compound has shown promise in cancer research, particularly as an inhibitor of cancer cell proliferation. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis, leading to the induction of cancer cell death. In vitro studies have reported significant cytotoxicity against various cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes crucial for microbial survival and cancer progression.
- Cell Cycle Disruption : It interferes with the normal cell cycle, preventing cancer cells from proliferating.
- Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and promote healing.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various thiazolidinone derivatives, this compound demonstrated moderate to strong activity against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A recent study assessed the anti-inflammatory properties of thiazolidinone derivatives, including our compound. Results indicated that it effectively reduced edema in animal models when administered at therapeutic doses, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
